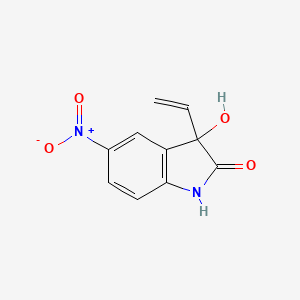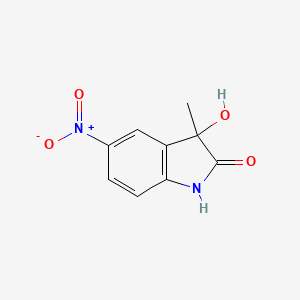![molecular formula C8H5N3O4 B3218702 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 1190311-46-6](/img/structure/B3218702.png)
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Übersicht
Beschreibung
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure with a nitro group at the 3-position and a carboxylic acid group at the 5-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic synthesis. One common approach is the nitration of a pyrrolo[3,2-b]pyridine precursor, followed by carboxylation. The nitration can be achieved using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position. Subsequent carboxylation can be performed using carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.
Substitution: Formation of various substituted pyrrolo[3,2-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The biological activity of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, such as kinases. The nitro group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt key signaling pathways in cells, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different positioning of the nitro group.
3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid: A reduced form of the compound with an amino group instead of a nitro group.
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a chlorine atom instead of a nitro group.
Uniqueness
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development.
Eigenschaften
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)5-2-1-4-7(10-5)6(3-9-4)11(14)15/h1-3,9H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBNUIXGRASMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223923 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-46-6 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3218619.png)
![3-chloro-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218621.png)
![3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218628.png)
![1H-pyrrolo[3,2-b]pyridine-3,7-diamine](/img/structure/B3218632.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3218635.png)
![3,5-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218643.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B3218656.png)
![7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3218661.png)
![1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B3218671.png)


![3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218679.png)
![Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3218697.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218719.png)
